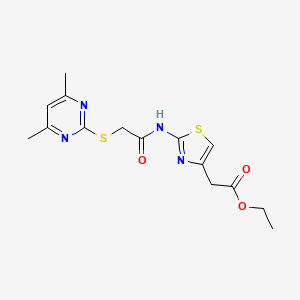

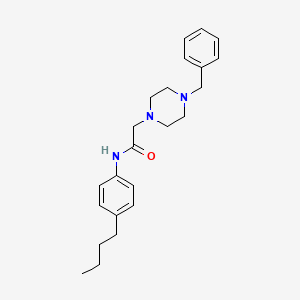

Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors . This suggests that a similar approach could be used to synthesize Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate.Molecular Structure Analysis

The molecular weight of a similar compound, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, is 378.400 . The exact molecular structure of this compound is not available in the search results.Scientific Research Applications

Synthesis and Potential Anticancer Activity

The compound has been utilized in the synthesis of thiazolopyrimidine derivatives, demonstrating significant potential in antitumor and antioxidant activities. Studies have shown that some derivatives exhibit high inhibition of Hep-G2 cell growth, suggesting a promising avenue for developing specific antitumor agents against liver cancer cells with notable efficacy (A. Aly et al., 2010) [https://consensus.app/papers/thieno23‐dpyrimidines-synthesis-antitumor-antioxidant-aly/9143641fc2755971a67dc0bfe3965b70/?utm_source=chatgpt].

Antimicrobial and Antibacterial Properties

Further research into the compound's derivatives has highlighted their antimicrobial and antibacterial potential. Novel heterocyclic compounds containing a sulfonamido moiety synthesized from the precursor have shown high antibacterial activities, making them suitable for use as antibacterial agents (M. E. Azab et al., 2013) [https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt].

Insecticidal Effects

The compound's derivatives have also been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of the compound's applications beyond medicinal uses, providing insights into its potential for agricultural pest management (A. Fadda et al., 2017) [https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].

Synthesis of Heterocycles with Anticonvulsant Properties

Additionally, the compound has been used to synthesize new thioacetamide derivatives with potential anticonvulsant activities. These studies suggest that altering the core structure of the compound can yield derivatives with significant activity against convulsions, offering a potential pathway for developing new anticonvulsant drugs (H. Severina et al., 2020) [https://consensus.app/papers/synthesis-docking-study-evaluation-sacetamide-severina/84ca4cbab449589bb91f5f25c9f6617f/?utm_source=chatgpt].

Antithrombotic Treatment Potential

The compound has also served as a basis for developing potent and orally active fibrinogen receptor antagonists, showcasing its utility in antithrombotic treatments. This demonstrates the compound's significant therapeutic potential, especially in acute phase treatments (Y. Hayashi et al., 1998) [https://consensus.app/papers/gpiibiiia-integrin-antagonists-restriction-unit-hayashi/80fa702923695afbb04d09c334e6b47a/?utm_source=chatgpt].

Mechanism of Action

The compound is related to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, which are potent and selective human sirtuin 2 (SIRT2) inhibitors . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 contributes to several human diseases, including cancer .

Future Directions

The development of new potent and selective SIRT2 inhibitors is currently desirable, which may provide a new strategy for the treatment of related diseases . This suggests that Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate and related compounds could have potential applications in the treatment of diseases where SIRT2 is implicated.

Properties

IUPAC Name |

ethyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYYBWNCOZBKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)

![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)